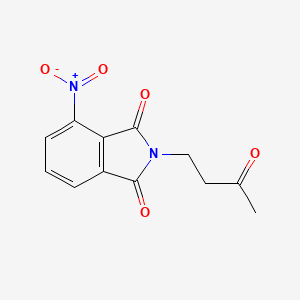
n-Pentyl 3-Methylpentyl Phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Pentyl 3-Methylpentyl Phthalate: is a phthalate ester, a class of compounds widely used as plasticizers to impart flexibility and softness to polyvinyl chloride (PVC) products . It is known for its interaction with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors. The molecular formula of this compound is C19H28O4, and its molecular weight is 320.42 g/mol .
Méthodes De Préparation
The synthesis of n-Pentyl 3-Methylpentyl Phthalate typically involves the esterification of phthalic anhydride with n-pentanol and 3-methylpentanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
n-Pentyl 3-Methylpentyl Phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and the corresponding alcohols (n-pentanol and 3-methylpentanol).
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
n-Pentyl 3-Methylpentyl Phthalate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible PVC products, which are widely used in various industries.
Biology: It is studied for its interaction with PPARs and its potential effects on cellular processes.
Medicine: Research is ongoing to understand its potential endocrine-disrupting effects and its impact on human health.
Mécanisme D'action
The mechanism of action of n-Pentyl 3-Methylpentyl Phthalate involves its interaction with PPARs, which are nuclear receptors that regulate gene expression. By binding to these receptors, it can influence various metabolic processes, including lipid metabolism and glucose homeostasis. This interaction can lead to changes in cellular function and has been linked to potential endocrine-disrupting effects .
Comparaison Avec Des Composés Similaires
n-Pentyl 3-Methylpentyl Phthalate is similar to other phthalate esters, such as:
Diethyl Phthalate (DEP): Used in cosmetics and personal care products.
Dibutyl Phthalate (DBP): Used as a plasticizer in various applications.
Di-2-ethylhexyl Phthalate (DEHP): Widely used in medical devices and flexible PVC products.
Propriétés
Formule moléculaire |
C19H28O4 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-O-(3-methylpentyl) 1-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-4-6-9-13-22-18(20)16-10-7-8-11-17(16)19(21)23-14-12-15(3)5-2/h7-8,10-11,15H,4-6,9,12-14H2,1-3H3 |
Clé InChI |
MLHOCMBGZPXAEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


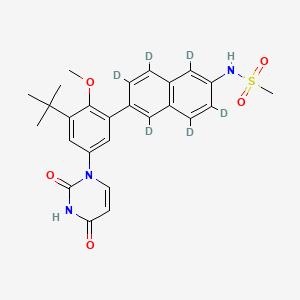

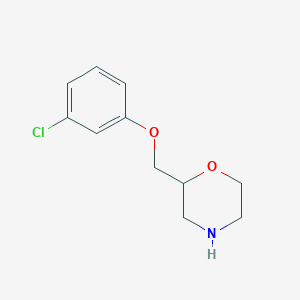



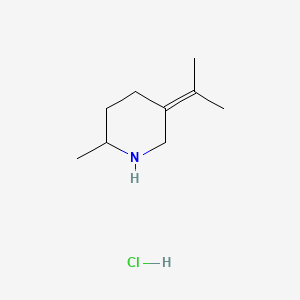
![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)


![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
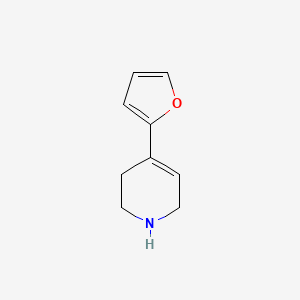
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
